2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 8-methylquinoline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: Using advanced catalysts can enhance the reaction efficiency and selectivity, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia under reflux conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the compound.
Substitution: Hydroxyl or amino-substituted quinoline derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 8-Methylquinoline-4-carboxylic acid
- 2-(2-Bromophenyl)-8-methylquinoline-4-carboxylic acid
Uniqueness
2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its potential as a therapeutic agent compared to other similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-5-4-7-11-13(17(20)21)9-15(19-16(10)11)12-6-2-3-8-14(12)18/h2-9H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQICKYYIRMWRJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391949 |
Source
|
Record name | 2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107027-38-3 |
Source
|
Record name | 2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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